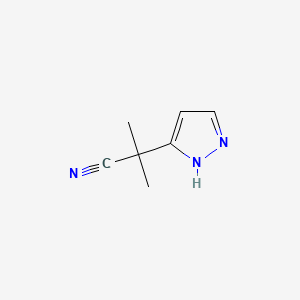

2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile: Similar structure but different substitution pattern on the pyrazole ring.

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.

Uniqueness

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit key signaling pathways in cancer cells makes it a promising candidate for further research and development .

Activité Biologique

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a propanenitrile functional group. Its molecular formula is C7H10N4, and it has a molecular weight of 150.18 g/mol. The biological activity of this compound is primarily attributed to its pyrazole moiety, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The structure of this compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Propanenitrile Group : A nitrile functional group that enhances the compound's reactivity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-amino-1-methylpyrazole | Contains an amino group instead of a nitrile | Exhibits different reactivity due to amino functionality |

| 4-methylpyrazole | Methyl group at position 4 instead of position 2 | Different biological activity profile |

| 1-methylpyrazole | Lacks the propanenitrile structure | Simpler structure, less potential for diverse reactions |

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:

- Antitumor Activity : Pyrazoles are known to inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .

- Anti-inflammatory Properties : Compounds with pyrazole rings have shown significant anti-inflammatory effects in various studies, potentially through inhibition of NF-kB/AP-1 signaling pathways .

- Antimicrobial Effects : Some synthesized pyrazole derivatives have demonstrated notable antimicrobial activity against various pathogens .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies suggest:

- Binding Affinity : Interaction studies indicate that this compound may bind effectively to biological targets such as kinases involved in cell signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and inflammation.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of cancer cell lines with IC50 values ranging from 5 µM to 50 µM, highlighting the compound's potential as an antitumor agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using in vitro models. The results showed that compounds similar to this compound reduced inflammatory markers significantly, with some compounds exhibiting IC50 values below 30 µM .

Propriétés

Formule moléculaire |

C7H9N3 |

|---|---|

Poids moléculaire |

135.17 g/mol |

Nom IUPAC |

2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |

InChI |

InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |

Clé InChI |

NCGWVTVQACTESZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C#N)C1=CC=NN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.